molecular formula C11H10N2 B12653057 4,5-Dihydromethylcyclopenta[de]cinnoline CAS No. 84029-61-8

4,5-Dihydromethylcyclopenta[de]cinnoline

Katalognummer: B12653057
CAS-Nummer: 84029-61-8
Molekulargewicht: 170.21 g/mol
InChI-Schlüssel: QKHJMTICNLAHEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dihydromethylcyclopenta[de]cinnoline is a heterocyclic compound with the molecular formula C11H10N2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydromethylcyclopenta[de]cinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-alkylpyridazine with nitrostyrene in the presence of a base such as piperidine, often facilitated by microwave irradiation . The reaction is carried out in a solvent like dioxane at elevated temperatures (around 100°C) to yield the desired product.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dihydromethylcyclopenta[de]cinnoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Wissenschaftliche Forschungsanwendungen

4,5-Dihydromethylcyclopenta[de]cinnoline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,5-Dihydromethylcyclopenta[de]cinnoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cinnoline: A parent compound with a similar structure but without the dihydromethyl group.

    Quinoline: Another heterocyclic compound with a nitrogen atom in the ring.

    Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.

Uniqueness

4,5-Dihydromethylcyclopenta[de]cinnoline is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

84029-61-8

Molekularformel

C11H10N2

Molekulargewicht

170.21 g/mol

IUPAC-Name

5-methyl-6,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaene

InChI

InChI=1S/C11H10N2/c1-7-9-6-5-8-3-2-4-10(11(8)9)13-12-7/h2-4H,5-6H2,1H3

InChI-Schlüssel

QKHJMTICNLAHEA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2CCC3=C2C(=CC=C3)N=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.